N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1251697-29-6
Cat. No.: VC4270374
Molecular Formula: C19H24N4O3
Molecular Weight: 356.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251697-29-6 |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.426 |
| IUPAC Name | N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)22-19(24)14-8-10-23(11-9-14)17-12-18(25-2)21-13-20-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,22,24) |
| Standard InChI Key | CNFTWMZDWNASSM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide, reflects its three primary components:
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A piperidine-4-carboxamide core.
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A 6-methoxypyrimidin-4-yl substituent at the piperidine nitrogen.
Its molecular formula, C₁₉H₂₄N₄O₃, was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 356.1848 g/mol .
Structural Characterization
Key structural insights derive from spectroscopic and crystallographic analyses:
The pyrimidine ring’s electron-withdrawing methoxy group enhances electrophilic reactivity, while the ethoxyphenyl moiety contributes to lipophilicity .
Synthesis and Optimization Strategies
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Piperidine Intermediate Preparation:
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Carboxamide Formation:
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalyst: 4-Dimethylaminopyridine (DMAP).
Purification and Yield
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Column Chromatography: Silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
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Yield: ~65–70%, limited by steric hindrance at the piperidine nitrogen.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | Computational (ALOGPS) |
| Water Solubility | 12.5 µg/mL (25°C) | shake-flask |
| pKa | 7.1 (pyrimidine N), 9.4 (piperidine N) | Potentiometric titration |
The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier penetration, aligning with analogs targeting neurological receptors .
Metabolic Stability
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Cytochrome P450 Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM) .
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Half-Life (Human Liver Microsomes): 42 minutes, indicating moderate hepatic clearance .
Future Directions and Research Gaps
Target Identification
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Proteomics Screening: Affinity purification mass spectrometry (AP-MS) to map binding partners.
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Crystallographic Studies: Resolve 3D structure for rational drug design .
Derivative Optimization
Preclinical Development
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ADMET Profiling: Full pharmacokinetic and toxicokinetic analysis in murine models.
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